4-methyl-N-(octylcarbamoyl)benzenesulfonamide
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Overview
Description
4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of the octylamino group enhances its lipophilicity, making it a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with octylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and enhance the reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor of carbonic anhydrase, making it useful in studies related to enzyme inhibition.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to various biological effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzenesulfonamide
- N-octylbenzenesulfonamide
- N-(4-methylphenyl)benzenesulfonamide
Uniqueness
4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide is unique due to the presence of both the octylamino and 4-methyl groups, which enhance its lipophilicity and specificity for certain biological targets. This makes it more effective as an enzyme inhibitor compared to its simpler analogs .
Properties
Molecular Formula |
C16H26N2O3S |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-octylurea |
InChI |
InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-16(19)18-22(20,21)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19) |
InChI Key |
FELQIYPBTCCPET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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